[3-(2,6-Dimethylphenoxy)phenyl]methanol
Description
Properties
CAS No. |
691905-28-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[3-(2,6-dimethylphenoxy)phenyl]methanol |
InChI |
InChI=1S/C15H16O2/c1-11-5-3-6-12(2)15(11)17-14-8-4-7-13(9-14)10-16/h3-9,16H,10H2,1-2H3 |
InChI Key |
CSDGLZVXNQZJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenoxy Alkanoic Acid Derivatives
Example: 3-(2,6-Dimethylphenoxy)propanoic acid
- Structural Differences: Replaces the methanol group (-CH2OH) with a carboxylic acid (-COOH).
- Metabolism: Undergoes β-oxidation in mitochondria to release 2,6-dimethylphenol, an antioxidant metabolite. Methyl groups on the phenoxy ring slow biotransformation rates compared to non-methylated analogs .
| Parameter | [3-(2,6-Dimethylphenoxy)phenyl]methanol | 3-(2,6-Dimethylphenoxy)propanoic acid |
|---|---|---|
| Functional Group | -CH2OH | -COOH |
| Metabolic Activation | Oxidation to carboxylic acid | Direct β-oxidation |
| Biotransformation Rate | Slower | Faster |
| Lipophilicity (logP) | Higher (estimated ~2.8) | Lower (estimated ~2.2) |
Triazine-Containing Analogs
Example: [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol
- Structural Differences : Incorporates a triazine core and a tert-butyl group, increasing molecular weight and lipophilicity.
- However, the bulky tert-butyl group may reduce solubility compared to [3-(2,6-Dimethylphenoxy)phenyl]methanol .
| Parameter | [3-(2,6-Dimethylphenoxy)phenyl]methanol | Triazine Analog |
|---|---|---|
| Molecular Weight | ~242 g/mol | ~458 g/mol |
| logP (Estimated) | ~2.8 | ~4.5 |
| Solubility in Water | Moderate | Low |
Ester Derivatives
Example: Ethyl 2-[4-(2-chlorobenzoyl)-2,6-dimethylphenoxy]ethanoate
- Structural Differences: Contains an ester (-COOEt) instead of a methanol group.
- Metabolism: Esterases hydrolyze the ester to release active carboxylic acids. In contrast, [3-(2,6-Dimethylphenoxy)phenyl]methanol requires oxidation for activation, offering a slower but more sustained release .
- Biological Activity : Ester derivatives often exhibit higher membrane permeability but lower metabolic stability due to rapid hydrolysis .
Positional Isomers
Example: 1-(2,6-Dimethylphenoxy)-2-propanol (CAS 61102-09-8)
- Structural Differences: Propanol chain vs. benzyl alcohol.
- However, the benzyl alcohol in [3-(2,6-Dimethylphenoxy)phenyl]methanol may enhance aromatic interactions with hydrophobic receptor pockets .
Key Research Findings
Metabolic Pathways
- 2,6-Dimethyl Substitution: Slows β-oxidation compared to non-methylated analogs, prolonging half-life but delaying metabolite release .
- Methanol vs. Carboxylic Acid: Methanol derivatives require additional oxidation steps, making them slower-acting prodrugs than carboxylic acid counterparts .
Preparation Methods
Reaction Mechanism and Synthetic Pathway
This two-step method involves electrophilic chlorination of a methyl-substituted aromatic precursor followed by reduction of the resulting chloromethyl intermediate to the alcohol. The approach is adapted from patented methodologies for structurally related benzyl alcohols.
Chlorination Step
The precursor 3-(2,6-dimethylphenoxy)toluene undergoes radical chlorination using chlorine gas (Cl₂) under UV light or thermal initiation. Key conditions include:
The reaction selectively targets the methyl group adjacent to the phenoxy moiety, yielding 3-(2,6-dimethylphenoxy)benzyl chloride . Over-chlorination is mitigated by controlling Cl₂ flow and reaction time.
Reduction Step
The chlorinated intermediate is reduced to the alcohol using:
-
Reductants : Sodium borohydride (NaBH₄) in aqueous sodium bicarbonate or catalytic hydrogenation (Pd/C, H₂)
-
Solvent : Methanol or ethanol for NaBH₄; ethyl acetate for hydrogenation
-
Dissolve 3-(2,6-dimethylphenoxy)benzyl chloride (1.0 mmol) in methanol.
-
Add NaBH₄ (2.0 mmol) portionwise at 0–5°C.
-
Stir for 2 hours at 25°C, then quench with aqueous NH₄Cl.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Aldehyde Reduction Method
Synthesis via Borohydride Reduction
This one-step route reduces 3-(2,6-dimethylphenoxy)benzaldehyde to the alcohol using NaBH₄, as demonstrated in analogous benzyl alcohol syntheses.
Reaction Conditions
-
Dissolve 3-(2,6-dimethylphenoxy)benzaldehyde (1.0 mmol) in methanol.
-
Add NaBH₄ (1.5 mmol) gradually under nitrogen.
-
Stir for 1 hour, then acidify with dilute HCl.
-
Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Advantages and Limitations
Comparative Analysis of Methods
Reaction Efficiency and Practicality
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
